CL-385319
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Overview
Description
Inhibitor of H5N1 avian influenza A virus infection; High Quality Biochemicals for Research Uses
Scientific Research Applications
Inhibition of Influenza Virus Infection
CL-385319, identified as an N-substituted piperidine, shows effectiveness in inhibiting various types of influenza A viruses, including the highly pathogenic H5N1 strain. Research demonstrates that CL-385319 interferes with the virus's fusogenic function by targeting the viral hemagglutinin. This compound has shown to prevent the infection of H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells, with an IC50 of 27.03±2.54 μM and minimal cytotoxicity. Notably, CL-385319 does not inhibit N1-typed neuraminidase activity or the adsorption of H5-typed HA to chicken erythrocytes, indicating its specific action mechanism. Molecular docking analysis suggests that CL-385319 binds to the HA2 stem region of the hemagglutinin, which undergoes significant rearrangement during membrane fusion. The resistance of pseudoviruses with specific mutations (M24A in HA1 or F110S in HA2) to CL-385319 suggests the critical nature of these residues for the compound's binding (Liu et al., 2011).
Binding Mechanism and Potential for Drug Development
Further studies have explored the binding mechanism of CL-385319 to the H5N1 influenza virus hemagglutinin. The interaction follows an "induced fit" process, where the binding pocket is formed during the interaction between CL-385319 and the HA protein. This binding stabilizes the hemagglutinin structure at neutral pH, inhibiting the conformational changes required for membrane fusion. This research provides a foundation for the structure-based design of more potent influenza fusion inhibitors (Li et al., 2012).
Design and Synthesis of CL-385319 Derivatives
Further research has led to the synthesis of a series of CL-385319 derivatives, specifically targeting the H5 subtype of influenza A viruses. These derivatives block viral entry into host cells by inhibiting the low pH-induced conformational change of hemagglutinin. The most active inhibitor in this series exhibited an IC50 of 0.22 μM. The structure-activity relationships analysis revealed the importance of the 3-fluoro-5-(trifluoromethyl)benzamide moiety and the preference for a -F group over a -CF3 group in the phenyl ring. These findings highlight the potential for developing more effective inhibitors against H5N1 influenza virus (Zhu et al., 2012).
properties
CAS RN |
1210501-46-4 |
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Product Name |
CL-385319 |
Molecular Formula |
C15H19ClF4N2O |
Molecular Weight |
354.774 |
IUPAC Name |
3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |
InChI Key |
FEMIHMMAZDXYBI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |
synonyms |
3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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